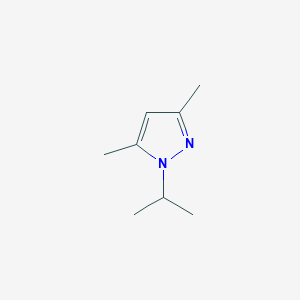

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-6(2)10-8(4)5-7(3)9-10/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUVAZQMVWSJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3,5 Dimethyl 1 Propan 2 Yl 1h Pyrazole and Its Structural Analogues

Classical and Conventional Methodologies for Pyrazole (B372694) Synthesis

Traditional methods for synthesizing the pyrazole core and its derivatives have been well-established for over a century and remain widely used due to their reliability and versatility. These methods typically involve the formation of the pyrazole ring through cyclocondensation, followed by functionalization.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with 1,3-Diketones for the Pyrazole Ring Formation

The most fundamental and widely employed method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. mdpi.comnih.gov This reaction, first reported by Knorr in 1883, provides a direct and efficient route to polysubstituted pyrazoles. mdpi.comnih.gov

In the context of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, the synthesis would typically involve the reaction of isopropylhydrazine with acetylacetone (B45752) (2,4-pentanedione). The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

A general representation of this reaction is the condensation of a β-diketone with a hydrazine derivative, which can lead to a mixture of two regioisomers if the diketone is unsymmetrical. mdpi.com However, the use of a symmetrical diketone like acetylacetone ensures the formation of a single product, 3,5-dimethylpyrazole (B48361), when reacted with hydrazine hydrate. youtube.comtsijournals.com Subsequent N-alkylation would then be required to introduce the propan-2-yl group.

Various solvents are commonly used for this reaction, including ethanol (B145695), methanol, and acetic acid. tsijournals.comgoogle.com The reaction conditions can be modified to optimize the yield and purity of the product. For instance, the reaction can be carried out at room temperature or with heating under reflux. tsijournals.com In some cases, an acid catalyst such as glacial acetic acid or sulfuric acid is employed to facilitate the reaction. google.comrsc.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Diketone | Hydrazine Derivative | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Acetylacetone | Hydrazine hydrate | - | Ethanol | 3,5-dimethylpyrazole | 72 |

| Acetylacetone | Phenylhydrazine (B124118) | Acetic acid | Glacial acetic acid | 3,5-dimethyl-1-phenyl-1H-pyrazole | - |

Data compiled from multiple sources. youtube.comrsc.orgjocpr.com

N-Alkylation Approaches for Introducing the Propan-2-yl Moiety to the Pyrazole Nitrogen

Once the 3,5-dimethylpyrazole core is synthesized, the propan-2-yl (isopropyl) group is introduced onto one of the nitrogen atoms of the pyrazole ring through an N-alkylation reaction. This is a common strategy for the synthesis of N-substituted pyrazoles.

The reaction typically involves treating 3,5-dimethylpyrazole with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. The base deprotonates the pyrazole ring, making the nitrogen atom more nucleophilic and facilitating the substitution reaction. Common bases used for this purpose include potassium carbonate, sodium hydride, and sodium hydroxide. tsijournals.com

The choice of solvent is crucial for the success of the N-alkylation reaction. Aprotic polar solvents like dimethylformamide (DMF), acetone, and acetonitrile (B52724) are often employed as they can dissolve both the pyrazole and the inorganic base. tsijournals.com

It is important to note that the alkylation of unsymmetrical pyrazoles can lead to a mixture of two regioisomers. However, for 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent, so only one product, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, is formed.

More recent methods for N-alkylation have explored the use of trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst. mdpi.com This approach can provide good yields for a variety of N-alkyl pyrazoles. mdpi.com

Functionalization at C4-Position of the 3,5-Dimethylpyrazole Ring

The C4 position of the pyrazole ring can be functionalized to introduce various substituents, leading to a diverse range of structural analogues. This functionalization can be achieved through several electrophilic substitution reactions.

For instance, nitration of the pyrazole ring can be accomplished using a mixture of nitric acid and sulfuric acid. Halogenation, such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Another approach for C4-functionalization involves metalation followed by reaction with an electrophile. nih.govnih.gov This method allows for the introduction of a wide array of functional groups. For example, deprotonation at the C4 position with a strong base like n-butyllithium, followed by quenching with an electrophile such as an aldehyde, ketone, or alkyl halide, can lead to C4-substituted pyrazoles.

Recent studies have also demonstrated the functionalization of the C4-position of N-acyl-3,5-dimethylpyrazoles through reactions like enantioselective α-halogenation. acs.org

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and green chemistry methodologies for the synthesis of pyrazole derivatives.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org The use of microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, lead to cleaner reactions with fewer side products compared to conventional heating methods. mdpi.comnih.govacs.org

The synthesis of pyrazoles is well-suited for microwave-assisted techniques. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines can be efficiently carried out under microwave irradiation, often in the absence of a solvent. researchgate.netnih.gov This method offers a rapid and efficient route to a variety of pyrazole derivatives. mdpi.com

For instance, the synthesis of dihydropyrazoles from substituted dibenzalacetones and hydrazines has been successfully achieved using microwave irradiation, with reaction times as short as 15-70 minutes. mdpi.com Similarly, the synthesis of pyrano[2,3-c]pyrazole derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating, with a significant reduction in reaction time from 1.4 hours to just a few minutes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |

|---|---|---|

| Synthesis of N'-substituted hydrazides | 7–9 h, 79–92% | 9–10 min, 79-92% |

Solvent-Free and Green Chemistry Methodologies in Pyrazole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. thieme-connect.com In the context of pyrazole synthesis, this has led to the development of solvent-free and other environmentally benign methodologies. rsc.orgtandfonline.com

Solvent-free reactions, also known as solid-state reactions, offer several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. tandfonline.com The condensation of 1,3-diketones with hydrazines to form pyrazoles can be effectively carried out under solvent-free conditions, sometimes with the aid of a catalyst like sulfuric acid or tetrabutylammonium (B224687) bromide (TBAB) at room temperature. rsc.orgtandfonline.com These methods have been shown to produce pyrazole derivatives in high yields. rsc.org

Another green approach involves the use of environmentally friendly solvents like water or ethanol. nih.gov The synthesis of pyrano[2,3-c]pyrazole derivatives has been reported using a mixture of water and ethanol as a solvent under microwave irradiation, which aligns with the principles of green chemistry. nih.gov

Furthermore, the development of catalyst-free cycloaddition reactions of diazo compounds to alkynes under solvent-free conditions provides another green route to pyrazole synthesis, affording the products in high yields without the need for purification. rsc.org

These advanced and sustainable approaches not only offer environmental benefits but also often lead to more efficient and economical synthetic processes for obtaining 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole and its analogues.

Catalytic Methods for Pyrazole Formation and Derivatization

The synthesis of the pyrazole core is frequently achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction often enhanced by catalysis. nih.govpharmajournal.net The classic Knorr pyrazole synthesis, for instance, utilizes an acid catalyst. jetir.org Over the years, a diverse range of catalytic systems has been developed to improve yields, reaction times, and environmental footprint.

Transition-metal catalysts have proven effective in pyrazole synthesis. For example, copper triflate has been used in the condensation of α,β-ethylenic ketones with hydrazines. nih.gov Ruthenium(II) has been employed for the intramolecular oxidative C-N coupling to form tri- and tetra-substituted pyrazoles. pharmajournal.net Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles. mdpi.com Similarly, iodine has been shown to catalyze the reaction of aldehyde hydrazones with electron-deficient olefins to yield pyrazole derivatives. nih.gov

In a move towards more environmentally benign processes, "green" catalysts have gained prominence. Nano-ZnO has been utilized as a highly efficient and recyclable catalyst for the condensation of phenylhydrazine with ethyl acetoacetate (B1235776), achieving excellent yields in short reaction times. nih.govnih.gov Other approaches include the use of ammonium (B1175870) chloride as an inexpensive and non-toxic catalyst in ethanol, a renewable solvent. jetir.org

The table below summarizes various catalytic methods employed in the synthesis of pyrazole derivatives.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-substituted pyrazoles | Green catalyst, excellent yield (95%), short reaction time. nih.gov |

| Silver (AgOTf) | Trifluoromethylated ynones, Hydrazines | 3-CF3-pyrazoles | High regioselectivity, rapid reaction at room temperature. mdpi.com |

| Copper Triflate / bmim | α,β-ethylenic ketone, Hydrazine | 1,3,5-trisubstituted pyrazoles | In situ oxidation of pyrazoline intermediate. nih.gov |

| Iodine / TBHP | Enaminones, Sulfonyl hydrazines | 4-sulfonyl pyrazoles | Metal-free, tandem C(sp2)-H sulfonylation and annulation. mdpi.com |

| Ammonium Chloride | Acetylacetone, Hydrazine hydrate | 3,5-dimethyl pyrazole | Inexpensive, non-toxic, green solvent (ethanol). jetir.org |

| Iron | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | Regioselective, broad substrate tolerance. organic-chemistry.org |

Solid-Phase Synthetic Techniques for Pyrazole Library Generation

Solid-phase synthesis is a powerful tool for generating combinatorial libraries of compounds for drug discovery and other applications. mdpi.com This technique simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product, enabling rapid and often automated synthesis. mdpi.com Several solid-phase strategies have been developed for creating diverse pyrazole libraries.

One common approach involves immobilizing a building block onto a solid support, such as a Merrifield or Wang resin, followed by sequential reactions to build the pyrazole scaffold. nih.gov For example, an o-hydroxyacetophenone can be attached to a resin, followed by formylation and cyclization with a substituted hydrazine to create a pyrazole with two points of diversity. nih.gov Another strategy involves a Claisen condensation of a resin-bound o-hydroxyacetophenone with a carboxylic acid ester to form a 1,3-dicarbonyl intermediate, which is then cyclized with a hydrazine. nih.gov

A general scheme for generating a pyrazole library on a solid phase can be outlined as follows:

Loading : An initial building block (e.g., a carboxylic acid with an acetyl group) is coupled to a functionalized polystyrene resin. mdpi.com

First Diversification : The resin-bound substrate is reacted with a second set of building blocks (e.g., carboxylic acid esters) to introduce the first point of diversity. mdpi.com

Cyclization and Second Diversification : The resulting intermediate is cyclized with a third set of diverse building blocks (e.g., monosubstituted hydrazines) to form the pyrazole ring and introduce another point of diversity. mdpi.com

Cleavage : The final pyrazole products are cleaved from the solid support for screening and analysis.

This methodology allows for the creation of large libraries containing thousands of unique pyrazole compounds through the split-and-mix concept. mdpi.com

Multicomponent Reactions Towards Pyrazole Scaffolds

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. mdpi.comnih.gov This approach avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. mdpi.combeilstein-journals.org

A prevalent MCR for pyrazole-containing scaffolds is the four-component reaction to produce pyrano[2,3-c]pyrazoles. This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govnih.gov Various catalysts, including taurine, piperidine, and sodium gluconate, have been employed to facilitate this transformation in environmentally friendly solvents like water. nih.govrsc.org

Three-component reactions are also common. For instance, the reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water can produce substituted 1H-pyrazoles. longdom.org Another example involves the reaction of vinyl azides, aldehydes, and tosylhydrazine to regioselectively yield 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating medium has enabled the room-temperature synthesis of novel pyrazole-linked thiazoles from aryl glyoxals, aryl thioamides, and pyrazolones. acs.orgacs.org

The table below illustrates examples of multicomponent reactions used to generate pyrazole scaffolds.

| Number of Components | Reactants | Catalyst/Solvent | Product Scaffold |

| Three | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate (B1210297) / Water | 1H-Pyrazoles longdom.org |

| Three | Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP | Pyrazole-linked thiazoles acs.org |

| Four | Aldehydes, Malononitrile, β-Ketoester, Hydrazine hydrate | Taurine / Water | 1,4-Dihydropyrano[2,3-c]pyrazoles nih.gov |

| Four | Aldehydes, Malononitrile, β-Ketoester, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles rsc.org |

| Five | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10 / Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles mdpi.comnih.gov |

Regioselectivity and Stereoselectivity in the Synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole Precursors

The synthesis of N-substituted unsymmetrical pyrazoles, such as 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, often begins with the reaction between a monosubstituted hydrazine and a non-symmetrical 1,3-diketone. A key challenge in this process is controlling the regioselectivity of the condensation, as two different regioisomers can potentially form. mdpi.comconicet.gov.ar

For the target compound, the precursors would be isopropylhydrazine and acetylacetone (2,4-pentanedione). Since acetylacetone is a symmetrical diketone, the initial cyclization with hydrazine or a substituted hydrazine yields a single pyrazole product, 3,5-dimethylpyrazole, thus avoiding issues of regioselectivity at this stage. pharmajournal.netnih.gov

However, the issue of regioselectivity becomes critical when using an unsymmetrical 1,3-diketone as a precursor to generate analogues. For example, the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine in ethanol produces a mixture of two regioisomers. conicet.gov.ar Research has shown that the choice of solvent can dramatically influence the regiochemical outcome. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to significantly enhance the regioselectivity of pyrazole formation, favoring one isomer almost exclusively. conicet.gov.aracs.org This effect is attributed to the unique solvent properties of fluorinated alcohols, which can modulate the reactivity of the two carbonyl groups in the diketone.

Stereoselectivity is generally not a primary concern in the synthesis of the aromatic pyrazole core itself. However, it can become relevant when chiral centers are present in the substituents or during subsequent functionalization reactions. For instance, in the synthesis of N-carbonylvinylated pyrazoles from the reaction of 3,5-dimethyl-1H-pyrazole and ethyl propiolate, both (E) and (Z) isomers can be formed, and reaction conditions can be tuned to favor the desired stereoisomer. mdpi.com

Synthesis of Key Intermediates and Functionalized Analogues of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

The primary synthetic route to 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole involves a two-step process: first, the synthesis of the key intermediate 3,5-dimethylpyrazole, followed by N-alkylation to introduce the isopropyl group.

Synthesis of 3,5-dimethylpyrazole: The most common and straightforward method for synthesizing 3,5-dimethylpyrazole is the condensation reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate. nih.govtsijournals.com This reaction is typically performed by refluxing the reactants in a solvent such as ethanol or water, often with a catalytic amount of acid like glacial acetic acid. google.comyoutube.com The symmetrical nature of acetylacetone ensures that only one product is formed. pharmajournal.net

N-Alkylation to form 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole: Once 3,5-dimethylpyrazole is obtained, the isopropyl group is introduced at the N1 position. This is typically achieved through a standard N-alkylation reaction. The pyrazole is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the pyrazolate anion, which then acts as a nucleophile. This anion is subsequently reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, to yield the final product, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole.

Synthesis of Functionalized Analogues: The versatile pyrazole core allows for the synthesis of numerous functionalized analogues. For example, starting from 3,5-dimethylpyrazole, various substituents can be introduced at the N1 position or the C4 position.

N-Aryl Analogues : Reacting 3,5-dimethylpyrazole with various aryl hydrazines or aryl halides (via coupling reactions) can produce N-aryl analogues like 3,5-dimethyl-1-phenyl-1H-pyrazole. rsc.org

C4-Functionalized Analogues : The C4 position of the pyrazole ring can be functionalized. For instance, 4-azopyrazole derivatives can be synthesized by reacting 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione with hydrazine hydrate, which forms the pyrazole ring and retains the azo linkage. jocpr.com

N-Acyl Analogues : Acylation at the N1 position can be achieved by treating 3,5-dimethylpyrazole derivatives with acylating agents like acetyl chloride. jocpr.com

The following table summarizes the synthesis of the key intermediate and selected functionalized analogues.

| Compound | Precursors | Reagents/Conditions | Product |

| 3,5-dimethylpyrazole | Acetylacetone, Hydrazine hydrate | Ethanol, Reflux | Key Intermediate tsijournals.com |

| 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole | 3,5-dimethylpyrazole, 2-Bromopropane | Base (e.g., NaH) | Target Compound |

| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | 3-(2-(4-Chlorophenyl)-hydrazono)-pentane-2,4-dione, Hydrazine hydrate | N/A | C4-Azo Analogue jocpr.com |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | Acetylacetone, Phenylhydrazine | Ethanol, [Ce(L-Pro)2]2(Oxa) catalyst | N-Aryl Analogue rsc.org |

| 1-(4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole, Acetyl chloride | Pyridine | N-Acyl Analogue jocpr.com |

Structural Elucidation and Spectroscopic Characterization of 3,5 Dimethyl 1 Propan 2 Yl 1h Pyrazole and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the structure of molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provide complementary information about the connectivity, functional groups, molecular weight, and electronic properties of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional (2D) NMR Experiments

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of closely related compounds such as 3,5-dimethyl-1-phenyl-1H-pyrazole and 1-benzyl-3,5-dimethyl-1H-pyrazole. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Isopropyl Group: The methine proton (-CH) of the isopropyl group is anticipated to appear as a septet due to coupling with the six adjacent methyl protons. The two methyl groups (-CH₃) of the isopropyl substituent would appear as a doublet, integrating to six protons.

Pyrazole (B372694) Ring Protons: The proton at the C4 position of the pyrazole ring is expected to be a singlet, typically observed in the range of 5.8-6.0 ppm for N-substituted 3,5-dimethylpyrazoles. rsc.org

Methyl Groups: The two methyl groups attached to the C3 and C5 positions of the pyrazole ring are expected to appear as two distinct singlets, integrating to three protons each. Their chemical shifts would be in the typical alkyl region, slightly downfield due to the influence of the aromatic pyrazole ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments.

Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons. The C3 and C5 carbons, being substituted with methyl groups, would resonate at a lower field compared to the C4 carbon. For comparison, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the C3/C5 and C4 signals appear around 148/139 ppm and 106 ppm, respectively. rsc.org

Isopropyl Group Carbons: The methine carbon (-CH) and the two equivalent methyl carbons (-CH₃) of the isopropyl group will each give a distinct signal.

Methyl Group Carbons: The C3-CH₃ and C5-CH₃ carbons will also produce two separate signals in the upfield region of the spectrum.

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the assignments. A COSY spectrum would show a clear correlation between the isopropyl methine proton and the isopropyl methyl protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity throughout the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Isopropyl | CH | ~4.5 - 5.0 | Septet | ~48 - 52 |

| Isopropyl | 2 x CH₃ | ~1.4 - 1.6 | Doublet | ~22 - 24 |

| Pyrazole | C4-H | ~5.8 - 6.0 | Singlet | ~105 - 107 |

| Pyrazole | C3 | - | - | ~147 - 149 |

| Pyrazole | C5 | - | - | ~138 - 140 |

| Methyl | C3-CH₃ | ~2.2 - 2.4 | Singlet | ~13 - 15 |

| Methyl | C5-CH₃ | ~2.1 - 2.3 | Singlet | ~11 - 13 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole would be characterized by the absence of the broad N-H stretching band (typically around 3100-3500 cm⁻¹) seen in its parent compound, 3,5-dimethylpyrazole (B48361). nih.govnih.gov Key expected absorption bands include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and isopropyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the C4-H of the pyrazole ring would appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrazole ring (involving C=N and C=C bonds) typically occur in the 1400-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl and isopropyl groups (e.g., scissoring, rocking) would be present in the 1350-1470 cm⁻¹ range.

Ring Vibrations: Pyrazole ring breathing and deformation modes are expected in the fingerprint region (below 1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The symmetric vibrations of the pyrazole ring and the C-C bonds of the alkyl substituents are expected to produce strong signals in the Raman spectrum. Studies on 3,5-dimethylpyrazole have shown that intense bands in the low-frequency region (below 200 cm⁻¹) are related to intermolecular interactions in the solid state. nih.gov

Table 2: Expected Vibrational Frequencies for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (C4-H) | ~3100 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyrazole Ring Stretch (C=N, C=C) | 1400 - 1600 |

| CH₃/CH Bending | 1350 - 1470 |

| Pyrazole Ring Deformation | Below 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole (molecular formula C₈H₁₄N₂), the exact molecular weight is 138.21 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 138. The fragmentation pattern would likely be dominated by the cleavage of the N-isopropyl bond, which is one of the weaker bonds in the molecule. Key fragmentation pathways could include:

Loss of a methyl group: A peak at m/z = 123 ([M-15]⁺), corresponding to the loss of a methyl radical from the isopropyl group, leading to a stable secondary carbocation.

Loss of propene: A peak at m/z = 96 ([M-42]⁺) via a McLafferty-type rearrangement or direct cleavage, resulting in the 3,5-dimethylpyrazole radical cation. This would be a very common fragmentation for N-isopropyl substituted heterocycles.

Loss of the isopropyl group: A peak at m/z = 95 ([M-43]⁺), corresponding to the loss of an isopropyl radical, leaving the 3,5-dimethylpyrazolyl cation.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the loss of N₂ or HCN, leading to smaller fragment ions. General studies on pyrazole fragmentation support these types of pathways. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is not publicly available, data from derivatives like 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole and 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide offer significant insights. nih.govresearchgate.net

Based on these related structures, the pyrazole ring is expected to be essentially planar. The N1-C(isopropyl) bond would position the isopropyl group relative to this plane. The bond lengths and angles within the pyrazole ring would be consistent with its aromatic character. The isopropyl group, being sterically bulky, will significantly influence the crystal packing, preventing the close packing arrangements and strong intermolecular interactions (like hydrogen bonding) that are observed in the parent 3,5-dimethylpyrazole, which forms trimers in the solid state. nih.gov The solid-state structure would be governed by weaker van der Waals forces and potentially weak C-H···N or C-H···π interactions.

Table 3: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value |

| Pyrazole Ring | Planar |

| N1-N2 Bond Length | ~1.35 - 1.38 Å |

| C3-N2 Bond Length | ~1.33 - 1.35 Å |

| C4-C5 Bond Length | ~1.38 - 1.40 Å |

| N1-C(isopropyl) Bond Length | ~1.47 - 1.50 Å |

| Dihedral Angle (Pyrazole-Isopropyl) | Variable, depending on conformation |

Tautomerism and Conformational Analysis of Pyrazole Systems

Tautomerism and conformational analysis are key to understanding the dynamic behavior of molecules.

Tautomerism: Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the N-H proton can migrate between the two nitrogen atoms (N1 and N2). However, in 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, the presence of the isopropyl group fixed at the N1 position completely quenches this type of tautomerism. The molecule is "locked" as the 1-isopropyl isomer, simplifying its structural and spectroscopic analysis as there is no equilibrium between different tautomeric forms to consider.

Conformational Analysis: While tautomerism is absent, the molecule does exhibit conformational flexibility due to rotation around the single bond connecting the pyrazole ring to the isopropyl group (N1-C(isopropyl)). The rotation of this bond will be subject to steric hindrance between the isopropyl group and the methyl group at the C5 position of the pyrazole ring. Computational studies on related N-alkylated pyrazoles and isopropyl-substituted amines suggest that there will be a preferred conformation that minimizes these steric interactions. nih.gov The lowest energy conformation would likely involve the methine proton of the isopropyl group being oriented away from the C5-methyl group to reduce steric clash. The rotational barrier is expected to be relatively low, allowing for rapid interconversion between different rotamers at room temperature.

Prototropic Tautomerism in 1H-Pyrazole Ring Systems

Prototropy is a specific form of tautomerism that involves the migration of a proton. mdpi.com In heterocyclic chemistry, particularly in azoles like pyrazole, this phenomenon is a key determinant of the compound's chemical and physical properties. mdpi.com For N-unsubstituted pyrazole rings, the most common form of this process is annular tautomerism, which involves the movement of a proton between the two adjacent ring nitrogen atoms (N1 and N2).

This process results in an equilibrium between two distinct tautomeric forms, especially if the pyrazole ring is unsymmetrically substituted at the 3 and 5 positions. lookchem.com The equilibrium is a dynamic and rapid process, often making it difficult to distinguish between the individual tautomers on the NMR timescale at room temperature. The position of this equilibrium can be influenced by several factors, including:

The electronic nature of substituents: Electron-donating or electron-withdrawing groups on the pyrazole ring can favor one tautomer over the other.

The physical state: The tautomeric preference can differ between the solid, liquid, and gas phases.

Solvent effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly shift the equilibrium.

Temperature: Low-temperature NMR studies can sometimes "freeze" the equilibrium, allowing for the observation of individual tautomers. semanticscholar.org

In the specific case of the parent compound, 3,5-dimethyl-1H-pyrazole, the molecule is symmetrical. Therefore, the migration of the proton from N1 to N2 results in a molecule that is identical to the original, and the two tautomeric forms are degenerate. However, for the title compound, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole , annular prototropic tautomerism is not possible. The presence of the covalently bonded propan-2-yl (isopropyl) group at the N1 position quenches this equilibrium entirely, as there is no mobile proton on either ring nitrogen to facilitate the tautomeric shift. The structure is "fixed" as a 1-substituted pyrazole.

Conformational Preferences and Dynamics of the 1-(propan-2-yl) Substituent

While prototropic tautomerism is absent in 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, the molecule exhibits conformational dynamics related to the rotation of the 1-(propan-2-yl) group around the single bond connecting it to the pyrazole ring (the N1-C(isopropyl) bond). The rotation of this bulky substituent is not entirely free and is subject to a rotational energy barrier.

The primary source of this barrier is steric hindrance. Specifically, as the isopropyl group rotates, its two methyl groups can come into close proximity with the methyl groups attached to the C3 and C5 positions of the pyrazole ring. This steric clash creates torsional strain, making certain conformations energetically unfavorable.

The most stable conformation is expected to be one that minimizes these steric interactions. This would likely involve the methine proton (the C-H) of the isopropyl group being oriented in a way that places the two isopropyl methyl groups in the least sterically hindered positions relative to the pyrazole's methyl groups. Energetically, the lowest energy conformation would likely see the isopropyl C-H bond bisecting the C5-N1-C2 angle of the pyrazole ring.

The study of such dynamic processes is typically carried out using dynamic NMR spectroscopy. Techniques such as 2D EXSY (Exchange Spectroscopy) can be used to measure the rate of rotation between different conformers. By performing these experiments at various temperatures, it is possible to calculate the kinetic parameters of the rotational process and determine the height of the energy barrier (Gibbs free energy of activation, ΔG‡). While specific experimental data for the conformational dynamics of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole are not available, the principles derived from studies on similarly substituted aromatic and heterocyclic systems suggest that a measurable rotational barrier exists due to the steric demands of the flanking methyl groups.

Computational Chemistry and Theoretical Investigations of 3,5 Dimethyl 1 Propan 2 Yl 1h Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory has become a important tool in quantum chemistry for investigating the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT methods have been successfully applied to elucidate their geometric and electronic characteristics.

The initial step in the computational analysis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole involves the optimization of its molecular geometry. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. Theoretical studies on similar pyrazole compounds have often utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve reliable geometric parameters.

The optimized structure of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole would reveal the precise bond lengths, bond angles, and dihedral angles. The pyrazole ring is expected to be nearly planar, a common feature for this heterocyclic system. The attachment of the isopropyl group at the N1 position introduces a degree of conformational flexibility. The electronic structure calculations that follow geometry optimization provide information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Interactive Data Table: Predicted Geometric Parameters for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

Note: The following data is illustrative and based on typical values for similar pyrazole derivatives. Actual values would require specific calculations for this compound.

| Parameter | Value |

| N1-N2 Bond Length | 1.35 Å |

| N2-C3 Bond Length | 1.33 Å |

| C3-C4 Bond Length | 1.42 Å |

| C4-C5 Bond Length | 1.38 Å |

| C5-N1 Bond Length | 1.38 Å |

| N1-C(isopropyl) Bond Length | 1.48 Å |

| C3-N2-N1 Angle | 112° |

| C4-C3-N2 Angle | 105° |

| C5-C4-C3 Angle | 107° |

| N1-C5-C4 Angle | 109° |

| C5-N1-N2 Angle | 110° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO is also localized on the ring system. The specific energies and distributions for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole would dictate its electrophilic and nucleophilic behavior.

Interactive Data Table: Predicted FMO Energies and Reactivity Descriptors

Note: The following data is illustrative and based on typical values for similar pyrazole derivatives. Actual values would require specific calculations for this compound.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Electrophilicity Index (ω) | 2.34 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

In an MEP map of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, regions of negative electrostatic potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack. These are expected to be located around the nitrogen atoms of the pyrazole ring. Conversely, regions of positive electrostatic potential (typically colored blue) would indicate electron-deficient areas that are prone to nucleophilic attack. These are generally found around the hydrogen atoms.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Theoretical calculations of the vibrational frequencies (IR and Raman) for pyrazole derivatives, often performed using DFT methods, have shown good agreement with experimental spectra. nih.gov The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of the experimental data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These theoretical chemical shifts are valuable for assigning the signals in the experimental NMR spectra.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. The calculated excitation energies and oscillator strengths correspond to the absorption maxima (λmax) observed experimentally.

Interactive Data Table: Predicted Spectroscopic Data

Note: The following data is illustrative and based on typical values for similar pyrazole derivatives. Actual values would require specific calculations for this compound.

| Spectrum | Predicted Peak/Shift | Assignment |

| IR (cm-1) | ~3100 | C-H stretching (pyrazole ring) |

| ~2970 | C-H stretching (methyl, isopropyl) | |

| ~1580 | C=N stretching | |

| ~1500 | C=C stretching | |

| 1H NMR (ppm) | ~5.9 | H4 (pyrazole ring) |

| ~4.4 | CH (isopropyl) | |

| ~2.2 | CH3 (at C3/C5) | |

| ~1.4 | CH3 (isopropyl) | |

| 13C NMR (ppm) | ~148 | C5 (pyrazole ring) |

| ~139 | C3 (pyrazole ring) | |

| ~105 | C4 (pyrazole ring) | |

| ~52 | CH (isopropyl) | |

| ~23 | CH3 (isopropyl) | |

| ~13 | CH3 (at C3/C5) | |

| UV-Vis (nm) | ~220 | π → π* transition |

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of conformational changes, solvent effects, and intermolecular interactions.

Analysis of Solvent Effects on Pyrazole Structure and Reactivity through Computational Models

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule. For 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, computational models offer a powerful tool to investigate these solvent effects at a molecular level. While specific experimental and computational studies focused exclusively on 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole are not extensively available in the public domain, the well-established principles of computational chemistry and existing research on related pyrazole derivatives allow for a detailed projection of how such analyses would be conducted and the expected outcomes. scilit.comresearchgate.neteurasianjournals.com

Computational investigations into solvent effects typically employ implicit solvation models, which represent the solvent as a continuous medium with specific properties, such as its dielectric constant. wikipedia.orgdiracprogram.org This approach offers a balance between accuracy and computational cost. wikipedia.org Commonly used models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). iau.irccu.edu.twnih.govgithub.io These models are adept at capturing the electrostatic interactions between the solute and the solvent, which are often the dominant forces. wikipedia.org

The process begins with the optimization of the molecular geometry of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole in the gas phase, followed by re-optimization in the presence of various solvent models. researchgate.netiau.ir By comparing these optimized structures, researchers can quantify the impact of the solvent on the molecule's structural parameters.

Key molecular properties of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole are expected to be sensitive to the polarity of the solvent. For instance, the dipole moment is anticipated to increase as the solvent polarity increases. researchgate.net This is due to the stabilization of the molecule's charge separation by the polar solvent. Concurrently, the solvation energy, which represents the energy released when a molecule is transferred from the gas phase to a solvent, is expected to become more negative with increasing solvent polarity, indicating more favorable solvation. researchgate.netresearchgate.net

The reactivity of the molecule can be assessed by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of chemical reactivity. researchgate.net It is generally observed that the HOMO-LUMO gap decreases with increasing solvent polarity, suggesting an increase in the molecule's reactivity. researchgate.net

The following table outlines the expected trends in the structural and electronic properties of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole when analyzed in solvents of varying polarity using computational models.

| Solvent | Dielectric Constant (ε) | Expected Dipole Moment (Debye) | Expected HOMO-LUMO Gap (eV) | Expected Solvation Energy (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1 | Baseline Value | Largest Value | 0 |

| Toluene | 2.4 | Slight Increase from Gas Phase | Slight Decrease from Gas Phase | Negative |

| Acetone | 20.7 | Moderate Increase | Moderate Decrease | More Negative |

| Ethanol (B145695) | 24.6 | Significant Increase | Significant Decrease | Even More Negative |

| Water | 78.4 | Largest Increase | Smallest Value | Most Negative |

Note: The trends presented in this table are qualitative predictions based on established principles of computational chemistry and studies on analogous pyrazole compounds. Specific numerical values would require dedicated quantum chemical calculations for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole.

Coordination Chemistry and Catalytic Applications of 3,5 Dimethyl 1 Propan 2 Yl 1h Pyrazole As a Ligand

Ligand Properties of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

Binding Modes and Coordination Propensity of Pyrazole-Based N-Donor Ligands to Metal Centers

Pyrazole (B372694) and its derivatives are a prominent class of N-donor ligands in coordination chemistry due to their versatile binding capabilities. Neutral pyrazole ligands typically coordinate to a metal center in a monodentate fashion through the sp²-hybridized N2 donor atom. nih.gov In contrast, N-unsubstituted pyrazoles can be deprotonated to form the pyrazolate anion. This anion is a particularly effective bridging ligand, most commonly adopting an exo-bidentate mode where the two nitrogen atoms bridge two different metal centers. nih.govnih.gov This bridging propensity allows for the construction of dinuclear, polynuclear, and polymeric metal complexes. nih.gov Less common binding modes for the pyrazolate anion include anionic monodentate and endo-bidentate coordination. nih.gov

As an N-substituted derivative, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is restricted to acting as a neutral, monodentate ligand. The presence of the isopropyl group on the N1 atom prevents deprotonation and subsequent formation of pyrazolate bridges, thus favoring the formation of mononuclear complexes with terminal ligand coordination. However, polynuclear structures can still be achieved through the use of bridging counter-ions, such as halides.

Electronic and Steric Effects of the 3,5-Dimethyl and 1-(propan-2-yl) Substituents on Ligand Behavior

The coordination behavior of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is heavily dictated by the electronic and steric influence of its substituents.

Electronic Effects: The two methyl groups at the C3 and C5 positions and the isopropyl group at the N1 position are all electron-donating groups. This inductive effect increases the electron density on the pyrazole ring, enhancing the Lewis basicity and donor strength of the coordinating N2 atom. This increased donor strength can lead to the formation of more stable metal-ligand bonds compared to unsubstituted pyrazole.

Steric Effects: The substituents on this ligand create significant steric hindrance around the N2 donor atom. The methyl groups at the 3 and 5 positions flank the coordination site, while the bulky isopropyl group at the N1 position further restricts access to the metal center. This combined steric bulk has several important consequences:

It influences the coordination number of the metal center, often favoring lower coordination numbers.

The steric crowding can affect the stability of the resulting complexes and may hinder the formation of extended polymeric chains that might otherwise be possible with less hindered pyrazole ligands. nih.gov

The interplay between these electronic and steric factors allows for the fine-tuning of the properties of the resulting metal complexes, which is particularly relevant for their application in catalysis. youtube.com

Synthesis and Characterization of Metal Complexes

Formation of Transition Metal Complexes with 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole Ligands

Metal complexes of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole can be readily synthesized through the direct reaction of the ligand with a variety of transition metal salts. The typical synthetic procedure involves combining the ligand and a metal salt, such as a halide, nitrate, acetate (B1210297), or perchlorate, in a suitable solvent like ethanol (B145695), methanol, or acetonitrile (B52724). nih.govmdpi.com The reaction mixture is often stirred at room temperature or under reflux to facilitate complex formation. nih.gov The resulting complexes can then be isolated as crystalline solids by filtration, evaporation of the solvent, or recrystallization.

A wide range of transition metal complexes with substituted pyrazole ligands have been successfully synthesized and characterized, including those of Cu(II), Zn(II), Cd(II), Co(II), Ni(II), and Pd(II). nih.govmdpi.comnih.govresearchgate.netresearchgate.netrsc.org For instance, mononuclear complexes of Co(II) and Ni(II) with related 3,5-dimethylpyrazole (B48361) ligands have been prepared and structurally characterized. nih.govresearchgate.netresearchgate.net Similarly, Cu(II) complexes are readily formed, often displaying square planar or distorted octahedral geometries depending on the co-ligands and counter-ions present. nih.govrsc.org Palladium(II) complexes, which are of particular interest for catalysis, are also commonly synthesized from precursors like [PdCl₂(CH₃CN)₂]. nih.gov

The table below summarizes representative examples of metal complexes formed with analogous 3,5-dimethylpyrazole-based ligands, illustrating the common stoichiometries and coordination geometries.

| Metal Ion | Complex Formula (Representative) | Coordination Geometry | Reference |

|---|---|---|---|

| Co(II) | [Co(Hdmpz)₄(H₂O)₂]Cl₂ | Octahedral | nih.gov |

| Ni(II) | [Ni(L-H)₂] (L = 3,5-dimethyl-1-thiocarboxamidopyrazole) | Square Planar | researchgate.net |

| Cu(II) | [Cu(H₂O)(DMPZ)₂(C₂O₄)] | Square Pyramidal | rsc.org |

| Zn(II) | [ZnCl₂(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole)] | Distorted Tetrahedral | researchgate.net |

| Pd(II) | [(Pd(μ-dmpz)Cl(Hdmpz))₂] | Square Planar |

Note: Hdmpz = 3,5-dimethylpyrazole

Structural Diversity: Mono-, Bi-, Dinuclear, and Polymeric Coordination Compounds

The steric profile of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole primarily favors the formation of simple mononuclear complexes, such as [MX₂L₂] or [MX₂L(solvent)ₙ], where M is a divalent metal, X is a halide, and L is the pyrazole ligand. researchgate.net

However, structural diversity can be achieved through the choice of metal salt and reaction conditions. While the N-isopropyl group prevents the formation of pyrazolate-bridged structures, dinuclear or polymeric architectures can still be formed via bridging anions. For example, halide or pseudohalide ions can bridge two metal centers, leading to the formation of dinuclear species of the type [M₂X₂(μ-X)₂L₄]. The nature of the counter-anion has been shown to significantly influence the final supramolecular structure of complexes with related pyrazole ligands. nih.gov

Furthermore, the formation of discrete dinuclear complexes versus extended polymeric chains can be controlled by factors such as solvent choice and the steric demands of the ligand itself. sioc-journal.cn The significant steric bulk of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole would likely disfavor the formation of high-order polymeric chains, making discrete mononuclear or dinuclear species the most probable structures.

Catalytic Performance of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole Metal Complexes

Metal complexes incorporating N-substituted pyrazole ligands are effective catalysts for a variety of organic transformations. Palladium complexes, in particular, have been extensively studied as pre-catalysts for C-C bond-forming cross-coupling reactions.

One of the most prominent applications is the Mizoroki-Heck reaction, which couples an aryl or vinyl halide with an alkene. mdpi.com Palladium(II) complexes bearing pyrazole ligands can serve as stable and efficient pre-catalysts for this transformation. The ligand's role is crucial; its steric and electronic properties influence the activity and selectivity of the catalyst. The electron-donating nature of the 3,5-dimethyl and 1-isopropyl groups on the pyrazole ring can enhance the catalytic activity of the palladium center by increasing its electron density, which facilitates the key oxidative addition step in the catalytic cycle.

While specific catalytic data for complexes of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole are not widely reported, the performance of analogous systems provides insight into their potential. For example, dehydrogenative Heck reactions have been successfully catalyzed by palladium acetate with various N-substituted pyrazoles. youtube.com

The table below presents typical conditions and outcomes for Heck reactions catalyzed by palladium systems, which are representative of the expected application for complexes of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole.

| Reaction Type | Catalyst System (Representative) | Substrates | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Iodobenzene + Styrene | Et₃N | DMF | 100 | High | |

| Heck Coupling | Pd(dba)₂ / PPh₃ | Aryl Halide + Alkene | Et₃N | MeCN | 100 | Good-Excellent | |

| Dehydrogenative Heck | Pd(OAc)₂ / Ligand | N-substituted pyrazole + Alkene | - | Dioxane | Variable | Fair-Good | youtube.com |

Beyond Heck reactions, pyrazole-ligated metal complexes have shown activity in other catalytic processes, such as the oxidation of styrene. sioc-journal.cn The modular nature of the 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole ligand allows for systematic tuning of the metal's coordination environment, making it a promising candidate for the development of new, highly selective catalysts for various organic transformations.

Applications in Homogeneous Catalysis (e.g., Carbon-Carbon Coupling Reactions, Polymerization)

A comprehensive review of scientific literature reveals a notable scarcity of specific research on the application of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole as a ligand in homogeneous catalysis. While the broader class of pyrazole-based ligands has been extensively studied and utilized in various catalytic processes, including carbon-carbon coupling reactions and polymerization, dedicated studies focusing on the 1-(propan-2-yl) derivative are not readily found in published research.

The catalytic performance of metal complexes is highly dependent on the steric and electronic properties of their ligands. The isopropyl group at the N1 position of the pyrazole ring in 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole introduces specific steric bulk compared to less substituted pyrazoles. This structural feature would be expected to influence the coordination geometry around a metal center, the stability of the resulting catalyst, and its activity and selectivity in catalytic cycles. However, without specific experimental data or computational studies for this particular ligand, any discussion of its potential advantages or disadvantages in reactions like Suzuki, Heck, or olefin polymerization remains speculative.

Consequently, there are no specific research findings, detailed reaction outcomes, or data tables to present regarding the use of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole in these significant areas of homogeneous catalysis.

Exploration in Biomimetic Catalysis and as Models for Metalloenzymes

In the field of biomimetic catalysis, scientists aim to replicate the function of natural enzymes using synthetic complexes. Pyrazole-containing ligands are often employed in designing models for the active sites of metalloenzymes due to their ability to mimic the coordination environment provided by histidine residues.

Despite this general trend, there is no specific research in the available scientific literature that explores the use of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole for biomimetic catalysis or as a model for metalloenzymes. Studies involving this particular ligand to mimic enzymatic processes, such as oxidation or hydrolysis, have not been reported. Therefore, no data on its efficacy in such applications or detailed findings from biomimetic studies can be provided.

Potential in Heterogeneous Catalysis (if supported by research)

The immobilization of homogeneous catalysts onto solid supports is a key strategy in developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. This can be achieved by functionalizing a ligand with a group that allows it to be anchored to a support material like silica (B1680970) or a polymer.

A thorough search of the literature indicates that there is no published research on the use of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole in heterogeneous catalysis. There are no reports of its functionalization for attachment to a solid support or the performance of any such supported catalyst. As a result, its potential in this area remains unexplored, and no research findings or data are available for discussion.

Advanced Applications and Future Research Directions of 3,5 Dimethyl 1 Propan 2 Yl 1h Pyrazole Derivatives

Role in Supramolecular Chemistry and Crystal Engineering of Advanced Materials

The inherent ability of pyrazole (B372694) derivatives to form hydrogen-bonded supramolecular structures makes them highly valuable in the field of crystal engineering. The specific arrangement of nitrogen atoms within the pyrazole ring allows for the creation of diverse and predictable supramolecular assemblies. nih.gov These assemblies are not merely crystalline curiosities; they form the basis for advanced materials with tailored properties.

The versatility of the 1H-pyrazole structure as a supramolecular synthon is a key area of investigation. nih.gov Researchers are exploring how modifications to the pyrazole core, such as the introduction of different substituents, can influence the resulting supramolecular architecture. For instance, the presence of specific functional groups can dictate the formation of dimers, polymers, or intricate 2D networks through hydrogen bonding. nih.gov This level of control is crucial for the rational design of materials with specific functionalities.

The construction of coordination complexes using pyrazole ligands is another significant avenue of research. These complexes have demonstrated potential applications in catalysis, magnetism, and molecular recognition. researchgate.net The design of pyrazole ligands with specific stereochemical requirements allows for the creation of metal-binding sites with precise geometries, leading to the formation of unique supramolecular networks. nih.gov The study of these networks, including the analysis of unconventional intermolecular contacts, provides valuable insights into the principles of crystal engineering. researchgate.net

| Research Focus | Key Findings | Potential Applications |

| Hydrogen-Bonded Networks | Substituents on the pyrazole ring direct the formation of specific supramolecular structures (dimers, catemers, 2D networks). nih.gov | Development of functional soft materials, porous organic frameworks. |

| Coordination Polymers | Pyrazole ligands facilitate the construction of diverse network architectures with applications in catalysis and molecular sensing. researchgate.netresearchgate.net | Design of novel catalysts, sensors, and magnetic materials. |

| Crystal Engineering | Control over intermolecular interactions enables the predictable assembly of molecules in the solid state. mdpi.com | Production of materials with desired physical and chemical properties. |

Applications in Materials Science (e.g., Polymers, Nanomaterials, Electroluminescent Devices)

The unique photophysical properties of pyrazole derivatives have positioned them as promising candidates for applications in materials science, particularly in the development of electroluminescent devices. A novel class of electroluminescent pyrazole-based polymers has been synthesized, demonstrating bright electroluminescence and showing significant promise for various applications. rsc.org

Research in this area is focused on the synthesis and characterization of pyrazole-containing polymers and small molecules for use in organic light-emitting diodes (OLEDs). Trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, for instance, have been investigated for both photovoltaic and electroluminescent applications. mdpi.comresearchgate.net The strategic placement of phenyl groups on the pyrazole core has been shown to modulate the emission properties and HOMO energy levels of these materials. mdpi.comresearchgate.net

The development of bulk heterojunction (BHJ) solar cells incorporating pyrazole derivatives is another active area of research. These devices utilize a blend of a pyrazole derivative and a polymer as the active layer. mdpi.comresearchgate.net Furthermore, double-layer light-emitting diodes have been fabricated where pyrazole derivatives act as emitters, producing bright bluish-green light. mdpi.comresearchgate.net

| Material Type | Application | Key Features |

| Electroluminescent Polymers | Organic Light-Emitting Diodes (OLEDs) | Bright electroluminescence. rsc.org |

| Pyrazoloquinoline Derivatives | Photovoltaics and Electroluminescence | Tunable emission properties and energy levels. mdpi.comresearchgate.net |

| Nanoparticles | Anticancer Applications | Zinc oxide nanoparticles incorporated with pyrazole-chitosan derivatives show enhanced anticancer activity. mdpi.com |

Chemical Biology and Molecular Interactions (Focus on Mechanisms)

Studies on DNA-Interacting Properties and Mechanisms of Action

While direct studies on the DNA-interacting properties of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole are not extensively documented, research on related pyrazole-based compounds provides insights into potential mechanisms. For example, studies on other heterocyclic compounds have shown that they can interact with DNA through groove binding. This type of interaction, as seen with 1,3-diphenyl-2-allyl-1,3-propanedione (DPAP), involves the molecule fitting into the minor groove of the DNA double helix. This binding can induce conformational changes in the DNA, such as bending, which can affect its biological function. The binding affinity and the number of base pairs occupied by the molecule are key parameters in understanding the interaction. Such studies provide a framework for investigating how pyrazole derivatives might interact with DNA and exert their biological effects.

Investigation of Enzyme Inhibition Mechanisms at the Molecular Level

The investigation of enzyme inhibition mechanisms by pyrazole derivatives is a significant area of research with therapeutic implications. Pyrazole-based compounds have been shown to inhibit various enzymes through different mechanisms. For instance, certain pyrazole derivatives have demonstrated the ability to inhibit NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS). nih.gov The inhibitory effect on this enzyme correlates with the antioxidant properties of these compounds. nih.gov

Molecular docking studies are often employed to elucidate the binding interactions between pyrazole inhibitors and their target enzymes. These computational studies can predict the binding mode and identify key amino acid residues involved in the interaction. For example, docking studies have been used to understand the inhibition of VEGFR2, a key enzyme in angiogenesis, by novel pyrazole-based scaffolds. rsc.org Similarly, the mechanism of inhibition of monoamine oxidase (MAO) enzymes by N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has been investigated through computational work to highlight the relevant interactions within the enzyme's active site. researchgate.net

| Enzyme Target | Inhibitor Class | Mechanism of Action |

| NADPH Oxidase | Pyrazole derivatives with a catecholic portion | Inhibition of enzyme activity, leading to reduced ROS production. nih.gov |

| VEGFR-2 | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | Binding to the active site, inhibiting tumor growth and angiogenesis. rsc.org |

| Monoamine Oxidase (MAO) | N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Selective inhibition of MAO-A, with interactions elucidated by molecular docking. researchgate.net |

| Tubulin | Pyrazole-oxindole conjugates | Inhibition of tubulin polymerization, leading to cell cycle arrest and disruption of the microtubule network. mssm.edu |

| α-amylase | Ferrocenylmethylaniline derivatives | Inhibition of the enzyme involved in diabetes, with binding affinities confirmed by molecular docking. researchgate.net |

Applications in Agricultural Chemistry (e.g., Agrochemicals, Fungicides, Insecticides, Plant Growth Modulators)

The structural versatility of the pyrazole ring has made it a valuable scaffold in the development of a wide range of agrochemicals. Pyrazole derivatives have been successfully commercialized as fungicides, insecticides, and herbicides. researchgate.net

In the realm of fungicides, pyrazole derivatives have shown significant activity against various phytopathogenic fungi. For instance, novel pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have demonstrated excellent activity against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. nih.gov Similarly, 1,5-diaryl-pyrazole-3-formate analogs have been identified as potent antifungal agents for controlling peanut stem rot disease caused by Sclerotium rolfsii. nih.gov The fungicidal activity of 4-substituted pyrazolin-3-ones has also been demonstrated against a range of important plant pathogens. mdpi.com

As insecticides, N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been designed and synthesized, showing good insecticidal activities against pests like the diamondback moth (Plutella xylostella) and armyworms (Spodoptera exigua and Spodoptera frugiperda). researchgate.net

Furthermore, some pyrazole derivatives have been found to act as plant growth modulators. Certain synthesized pyrazolylpyridazine derivatives have exhibited a pronounced stimulating effect on plant growth. researchgate.net

| Application | Target Organism/Process | Example Compound Class |

| Fungicide | Phomopsis sp. | Pyrazole derivative D1. researchgate.net |

| Fungicide | Gaeumannomyces graminis var. tritici | Pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. nih.gov |

| Fungicide | Sclerotium rolfsii | 1,5-diaryl-pyrazole-3-formate analogs. nih.gov |

| Insecticide | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | N-pyridylpyrazole derivatives containing a thiazole moiety. researchgate.net |

| Plant Growth Modulator | Plant growth stimulation | Pyrazolylpyridazine derivatives. researchgate.net |

Design and Synthesis of Novel Pyrazole Scaffolds with Tunable Reactivity for Specific Chemical Transformations

The development of novel pyrazole scaffolds with tunable reactivity is a cornerstone of modern synthetic chemistry, enabling the creation of molecules with specific functions. A variety of synthetic strategies have been developed to access structurally diverse pyrazole derivatives. mdpi.com

One common approach involves the condensation of β-diketones with hydrazine (B178648) derivatives. nih.gov This method allows for the synthesis of 1,3,5-substituted pyrazoles. nih.gov Another versatile method is the Vilsmeier-Haack cyclization-formylation of hydrazones, which yields 4-formylpyrazoles. mdpi.com These formylpyrazoles can then serve as building blocks for more complex molecules.

The synthesis of pyrazoles through multi-component reactions is another efficient strategy. For example, 1,3,4,5-tetrasubstituted pyrazoles can be synthesized in a one-pot reaction involving a Huisgen zwitterion, dialkyl azodicarboxylates, and 3-substituted allenoates. mdpi.com

The ability to introduce various functional groups onto the pyrazole ring is crucial for tuning its reactivity and properties. For instance, the synthesis of 5-aminopyrazoles provides a nucleophilic handle that can be used in subsequent cyclocondensation reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com The strategic functionalization of the pyrazole ring is essential for its application in the development of new drugs, materials, and catalysts. nih.gov

| Synthetic Strategy | Key Features | Resulting Scaffold |

| Condensation of β-dicarbonyl compounds with hydrazines | A classical and widely used method for constructing the pyrazole ring. nih.gov | Substituted pyrazoles. |

| Vilsmeier-Haack Reaction | Cyclization and formylation of hydrazones to produce functionalized pyrazoles. mdpi.com | 4-Formylpyrazoles. |

| Multi-component Reactions | One-pot synthesis of highly substituted pyrazoles from simple starting materials. mdpi.com | Tetrasubstituted pyrazoles. |

| Cyclocondensation Reactions | Use of functionalized pyrazoles (e.g., 5-aminopyrazoles) to build fused heterocyclic systems. mdpi.com | Pyrazolo[1,5-a]pyrimidines and other fused systems. |

Emerging Trends and Prospective Research Areas in 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole Chemistry

The chemistry of pyrazoles is a dynamic and rapidly evolving field. For derivatives of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, future research is poised to capitalize on broader trends in heterocyclic chemistry, focusing on creating molecules with highly specific functions and improved performance. Key prospective areas involve the strategic design of novel compounds for targeted applications and the development of sustainable synthetic methodologies. rsc.orgias.ac.in

Medicinal Chemistry and Drug Discovery: A primary direction for future research lies in the synthesis and evaluation of new derivatives for therapeutic applications. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. mdpi.com Building upon the known biological activities of pyrazole compounds—such as anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties—research can be directed towards synthesizing derivatives of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole for targeted therapies. mdpi.comglobalresearchonline.net An emerging trend is the development of kinase inhibitors for cancer treatment, a domain where pyrazole-based scaffolds have shown considerable promise. mdpi.com Future work could involve creating libraries of amide, sulfonamide, or carbothiohydrazide derivatives and screening them against specific biological targets like phosphodiesterase 4 (PDE4) or various protein kinases. nih.govchemrxiv.org

Advanced Materials Science: The unique photophysical properties of conjugated pyrazole systems make them attractive candidates for applications in materials science. mdpi.com Prospective research includes the design of derivatives that can function as organic light-emitting diode (OLED) components, fluorescent probes for biological imaging, or sensors for detecting specific ions or molecules. mdpi.comnumberanalytics.com By incorporating this pyrazole scaffold into larger polymeric structures, it may be possible to develop advanced materials with tailored thermal stability, conductivity, or optical characteristics. rroij.com

Coordination Chemistry and Catalysis: N-unsubstituted pyrazoles are versatile ligands, and their N-substituted counterparts, such as 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, can be functionalized to create novel ligands for metal complexes. dokumen.pubchemicalbook.com A significant future research area is the development of derivatives that act as ligands in homogeneous catalysis. allresearchjournal.com These pyrazole-based ligands could be used to create catalysts for a variety of organic transformations, potentially offering higher efficiency and selectivity. Research into their use in forming metal-organic frameworks (MOFs) or as blocking agents in industrial processes like polyurethane coatings also represents a promising avenue. chemicalbook.com

Green and Sustainable Synthesis: A major trend in modern chemical synthesis is the adoption of green chemistry principles. Future research will likely focus on developing more environmentally friendly methods for synthesizing derivatives of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole. This includes the use of multicomponent reactions (MCRs), which improve atom economy and reduce waste, as well as employing energy-efficient techniques like microwave or ultrasound-assisted synthesis. rsc.orgmdpi.comnih.gov The use of aqueous media and biodegradable catalysts is another key aspect of this trend. mdpi.comnih.gov

The table below outlines prospective research areas for derivatives of the title compound, highlighting the methodologies and potential impacts.

| Research Area | Focus of Investigation | Potential Methodologies | Foreseen Impact |

| Medicinal Chemistry | Synthesis of novel anticancer and anti-inflammatory agents. | Combinatorial chemistry, high-throughput screening, molecular docking studies. | Development of more potent and selective therapeutic drugs with fewer side effects. |

| Materials Science | Creation of new fluorescent materials and chemical sensors. | Polymer chemistry, synthesis of conjugated systems, photophysical characterization. | Advancements in OLED technology, medical diagnostics, and environmental monitoring. |

| Homogeneous Catalysis | Development of pyrazole-based ligands for metal catalysts. | Organometallic synthesis, catalytic reaction screening, mechanistic studies. | More efficient and selective industrial chemical processes with reduced environmental footprint. |

| Sustainable Synthesis | Application of green chemistry principles to derivative synthesis. | Multicomponent reactions, microwave-assisted synthesis, use of green solvents. | Safer, more sustainable, and cost-effective production of valuable chemical compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, and how can reaction yields be optimized?